2'-Fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-sulfonamide
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Overview
Description
2’-Fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl core with a sulfonamide group and a boronate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated biphenyl derivative reacts with a boronic acid or ester in the presence of a palladium catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonamide Formation: The sulfonamide group is typically introduced through a reaction between the biphenyl derivative and a sulfonyl chloride in the presence of a base like triethylamine.
Boronate Ester Formation: The boronate ester is formed by reacting the biphenyl derivative with a boronic acid or ester under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form a boronic acid.
Reduction: The sulfonamide group can be reduced to an amine under suitable conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or borane can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Amines.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
2’-Fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide depends on its application. In biological systems, it may interact with specific enzymes or proteins, inhibiting their activity through binding interactions. The boronate ester group can form reversible covalent bonds with diols, making it useful in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2’-Fluoro-5’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-4-sulfonamide is unique due to its combination of a biphenyl core, a fluoro group, a sulfonamide group, and a boronate ester. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C18H21BFNO4S |
---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21BFNO4S/c1-17(2)18(3,4)25-19(24-17)13-7-10-16(20)15(11-13)12-5-8-14(9-6-12)26(21,22)23/h5-11H,1-4H3,(H2,21,22,23) |
InChI Key |
ZPYUULDULOKFPO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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